REACTION_CXSMILES
|
[C:1]1([C:7]2([C:10]3[N:15]=[C:14]4[S:16][C:17](C(O)=O)=[N:18][C:13]4=[CH:12][CH:11]=3)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1COCC1>[C:1]1([C:7]2([C:10]3[N:15]=[C:14]4[S:16][CH:17]=[N:18][C:13]4=[CH:12][CH:11]=3)[CH2:8][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
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5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridine-2-carboxylic acid
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Quantity
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1.16 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1(CC1)C1=CC=C2C(=N1)SC(=N2)C(=O)O
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Name
|
|
Quantity
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78 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution was then concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue was chromatographically purified (silica gel, 0-45% EtOAc/Hexanes)
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Name
|
|
Type
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product
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Smiles
|
C1(=CC=CC=C1)C1(CC1)C1=CC=C2C(=N1)SC=N2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |